molecular formula C11H13NO2 B182439 N-[3-(prop-2-en-1-yloxy)phenyl]acetamide CAS No. 37439-78-4

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No. B182439
CAS RN: 37439-78-4
M. Wt: 191.23 g/mol
InChI Key: MEOYFYAOVTULPJ-UHFFFAOYSA-N
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Description

“N-[3-(prop-2-en-1-yloxy)phenyl]acetamide” is a chemical compound with the CAS Number: 37439-78-4 . It has a molecular weight of 191.23 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “N-[3-(prop-2-en-1-yloxy)phenyl]acetamide” is characterized by the presence of an acetamide and propyn-1-yloxy substituents . These substituents form dihedral angles with the benzene ring .


Physical And Chemical Properties Analysis

“N-[3-(prop-2-en-1-yloxy)phenyl]acetamide” is a powder that is stored at room temperature . Its InChI Code is 1S/C11H13NO2/c1-3-7-14-11-6-4-5-10 (8-11)12-9 (2)13/h3-6,8H,1,7H2,2H3, (H,12,13) .

Safety And Hazards

The safety information for “N-[3-(prop-2-en-1-yloxy)phenyl]acetamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYFYAOVTULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958534
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide

CAS RN

37439-78-4
Record name NSC86663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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